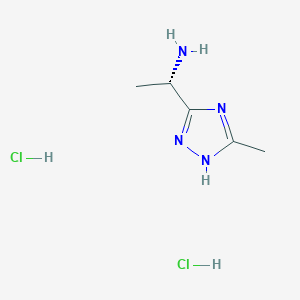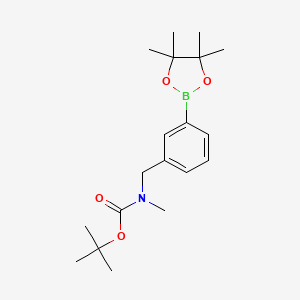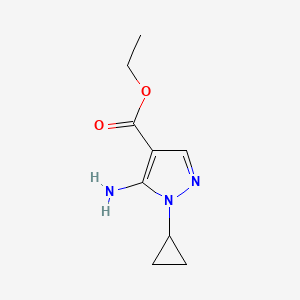
Tert-butyl 4-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate
描述
- IUPAC Name : tert-butyl 4-(aminomethyl)benzoate .
- Empirical Formula : C₁₂H₁₇NO₂ .
- Molecular Weight : 207.27 g/mol .
- Synonyms : Semi-flexible linker for PROTAC® development .
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate consists of a tetrahydropyridine ring with a tert-butyl ester group and an aminomethyl substituent. The semi-flexible linker nature makes it suitable for PROTAC development .
Physical And Chemical Properties Analysis
科学研究应用
结构分析和分子堆积
X 射线研究突出了叔丁基 (6S)-4-羟基-6-异丁基-2-氧代-1,2,5,6-四氢吡啶-1-羧酸酯衍生物的结构细微差别和分子堆积。Didierjean 等人(2004 年)的研究表明,这些化合物表现出很强的 O-H...O=C 氢键,导致晶体结构中形成无限链。了解分子间相互作用对于理解这些化合物的固态性质及其在材料科学中的潜在应用至关重要 (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004)。
合成与表征
这些化合物的合成和表征得到了广泛的研究,重点是了解它们的化学行为以及在药物开发和材料科学中的潜在应用。Çolak 等人(2021 年)合成了叔丁基 4-氧代哌啶-1-羧酸酯的衍生物,并通过 X 射线晶体学分析和 DFT 分析探索了它们的结构性质。这项工作证明了这些化合物作为支架在药物化学中进行进一步化学修饰和应用的潜力 (Çolak, Karayel, Buldurun, & Turan, 2021)。
先进的合成路线
研究还深入探讨了从叔丁基 4-(氨基甲基)-1,2,3,6-四氢吡啶-1-羧酸酯衍生物创建复杂分子的先进合成路线。Ishmiyarov 等人(2015 年)报道了一种单环和双环 1,2,3,4-四氢吡啶衍生物的一锅合成方法,展示了这些化合物在合成有机化学中的多功能性和效率 (Ishmiyarov, Rakhimova, Latypova, Spirikhin, Abdullin, & Dokichev, 2015)。
医药中间体
张等(2018 年)开发了一种叔丁基 4-甲酰基-3, 6-二氢吡啶-1(2H)-羧酸酯的合成方法,该方法是小分子抗癌药物的重要中间体。他们的研究提供了一种高产合成方法,突出了这些化合物在开发新型治疗剂中的作用 (Zhang, Ye, Xu, & Xu, 2018)。
安全和危害
作用机制
Target of Action
Tert-butyl 4-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a complex organic compound. Similar compounds have been used as building blocks for the synthesis of antifolates , which are known to target enzymes involved in the folate pathway, such as dihydrofolate reductase.
Mode of Action
If we consider its potential use in the synthesis of antifolates , we can infer that it might inhibit the action of enzymes in the folate pathway, thereby disrupting the synthesis of nucleotides and inhibiting cell growth and division.
生化分析
Biochemical Properties
Tert-butyl 4-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glycogen phosphorylase, an enzyme involved in glycogen metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in glycogen breakdown, which may have implications for energy metabolism in cells.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in the oxidative stress response . This modulation can lead to changes in cellular metabolism, potentially enhancing the cell’s ability to cope with oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing cellular metabolism and reducing oxidative stress . At high doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it has been shown to affect the activity of enzymes involved in amino acid metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, potentially influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s activity, as it may interact with different biomolecules depending on its subcellular location.
属性
IUPAC Name |
tert-butyl 4-(aminomethyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h4H,5-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNBPSANVJHLJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1331777-58-2 | |
| Record name | tert-butyl 4-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-Amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid;hydrochloride](/img/structure/B1456431.png)






![1,3-Diazaspiro[4.5]decane-2,4,8-trione](/img/structure/B1456444.png)



